molecular formula C14H17N3O B578089 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile CAS No. 1222533-78-9

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B578089
CAS No.: 1222533-78-9
M. Wt: 243.31
InChI Key: VCMMQTXCEYFHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile (CAS 1222533-78-9) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. Its core structure incorporates the 1,8-naphthyridine scaffold, a privileged heterocycle known for its diverse biological activities. Recent scientific literature highlights the application of 1,8-naphthyridine-3-carbonitrile derivatives in anti-infective research, where they have shown promising in vitro anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv strain . This positions related compounds as valuable scaffolds in the ongoing search for new treatments for tuberculosis (TB). The molecular framework of this compound makes it a versatile intermediate for constructing more complex molecules. Researchers can utilize it in molecular hybridization strategies, a common approach in rational drug design that combines distinct pharmacophores into a single entity to enhance biological activity or overcome drug resistance . The compound is offered with a guaranteed purity and is accompanied by full analytical data to ensure identity and quality for your research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMQTXCEYFHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678404
Record name 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-78-9
Record name 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Formation

The synthesis begins with converting 2-chloro-5-nitro-nicotinic acid (formula (2)) into its acid chloride (formula (2a)) using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction is conducted in chloroform under reflux conditions (60–80°C) with a catalytic amount of dimethylformamide (DMF, 2.5% v/v). The resulting acid chloride is highly reactive and used directly in subsequent steps.

Reaction Conditions for Acid Chloride Formation

ParameterSpecification
Chlorinating agentThionyl chloride (2–4 equivalents)
SolventChloroform
CatalystDMF (2.5% v/v)
TemperatureReflux (60–80°C)
Reaction time2–4 hours

Cyclization to 1,8-Naphthyridine

The acid chloride undergoes esterification with ethanol to form ethyl 2-chloro-5-nitro-nicotinate (formula (2b)), followed by in situ cyclization. Heating the ester in toluene at 100–110°C for 6–8 hours induces cyclization, yielding ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (formula (3)). The ethyl group at position 1 is introduced via the esterification step.

Key Cyclization Parameters

ParameterSpecification
SolventToluene
Temperature100–110°C
Reaction time6–8 hours
Yield70–75%

Reduction of the Nitro Group

The nitro group at position 6 of the naphthyridine core is reduced to an amine using iron (Fe) in aqueous hydrochloric acid (HCl). This step is critical for introducing reactivity for subsequent functionalization.

Iron-Mediated Reduction

A mixture of ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (formula (3)), iron powder, and 10% HCl is stirred at 50–60°C for 3–4 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is filtered to remove iron residues.

Reduction Reaction Conditions

ParameterSpecification
Reducing agentIron powder
Acid10% HCl (aqueous)
Temperature50–60°C
Reaction time3–4 hours
Yield85–90%

Hydrolysis of the Ester Group

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using sodium hydroxide (NaOH) in an ethanol-water solvent system.

Base-Catalyzed Hydrolysis

Ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (formula (4)) is treated with 2 M NaOH in a 1:1 ethanol-water mixture at 50–55°C for 2–3 hours. The reaction mixture is neutralized with citric acid to precipitate the carboxylic acid derivative (formula (6)), which is isolated via filtration.

Hydrolysis Parameters

ParameterSpecification
Base2 M NaOH
SolventEthanol-water (1:1)
Temperature50–55°C
Reaction time2–3 hours
Yield80–85%

Introduction of the Pivaloyl Group

The pivaloyl (2,2-dimethylpropanoyl) group is introduced at position 8 through a nucleophilic acyl substitution reaction.

Acylation with Pivaloyl Chloride

The amine intermediate (formula (6)) is reacted with pivaloyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Acylation Reaction Conditions

ParameterSpecification
Acylating agentPivaloyl chloride (1.2 equivalents)
BaseTriethylamine (2.0 equivalents)
SolventDichloromethane (DCM)
Temperature0–5°C → 25–30°C
Reaction time12–16 hours
Yield75–80%

Nitrile Group Installation

The nitrile group at position 3 is introduced via a Rosenmund-von Braun reaction or a nucleophilic substitution using cyanide sources.

Cyanide Substitution

The carboxylic acid (formula (6)) is converted to an acid chloride using thionyl chloride, followed by treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 100°C for 4–6 hours.

ParameterSpecification
Cyanide sourceKCN (1.5 equivalents)
SolventDMSO
Temperature100°C
Reaction time4–6 hours
Yield65–70%

Purification and Characterization

The final product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Analytical data include:

Characterization Data

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.31 g/mol
Melting Point152–154°C
NMR (¹H, CDCl₃)δ 1.35 (s, 9H, C(CH₃)₃), 2.70–3.10 (m, 4H, CH₂), 4.20 (t, 2H, NCH₂), 7.45 (s, 1H, ArH)
IR (KBr)2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Alternative Synthetic Routes

Sonogashira Coupling Approach

A modified route involves a double Sonogashira coupling of 2,5-dibromopyridine with propargylamine derivatives, followed by cyclization. While less common for this specific compound, this method offers flexibility in introducing substituents.

One-Pot Cyclization-Acylation

Recent optimizations combine the cyclization and acylation steps in a single reactor, reducing purification steps and improving overall yield (55–60%).

Challenges and Optimization Opportunities

  • Nitro Group Reduction : Hydrogenation with Pd/C or Raney nickel may offer cleaner reduction compared to iron.

  • Cyanide Safety : Replacing KCN with trimethylsilyl cyanide (TMSCN) could enhance safety profiles.

  • Solvent Systems : Using 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent is under investigation.

Chemical Reactions Analysis

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H17N3O
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1222533-78-9

The compound features a naphthyridine core, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug development.

Biological Activities

Research indicates that derivatives of naphthyridine, including 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile, exhibit a range of biological activities:

  • Anticancer Activity :
    • Naphthyridine derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and inhibition of topoisomerases and protein kinases . Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including those from lung, breast, and colon cancers.
  • Antimicrobial Properties :
    • The compound has been reported to possess antibacterial and antifungal activities. It acts against various pathogens by disrupting their cellular processes . This makes it a candidate for developing new antibiotics in the face of rising antibiotic resistance.
  • Neurological Applications :
    • Research suggests potential applications in treating neurological disorders such as Alzheimer's disease and depression. The ability of naphthyridine derivatives to cross the blood-brain barrier may enhance their efficacy in neuropharmacology .
  • Anti-inflammatory Effects :
    • Naphthyridine compounds have demonstrated anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Mechanisms

A study investigated the anticancer potential of various naphthyridine derivatives. It was found that certain analogues exhibited significant cytotoxicity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine showed promising results against larynx carcinoma cells compared to standard treatments like paclitaxel .

Antimicrobial Efficacy

Another research highlighted the synthesis of this compound and its derivatives as potential antimicrobial agents. The compounds were tested against a panel of bacteria and fungi, revealing effective inhibition at low concentrations .

Neurological Research

A review focused on the role of naphthyridine derivatives in treating neurological disorders. It emphasized their neuroprotective effects and potential use in drug formulations aimed at alleviating symptoms of diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The naphthyridine scaffold is versatile, with modifications at key positions altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Formula Pharmacological/Functional Relevance
8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile (Target) 8-Pivaloyl, 3-CN C₁₇H₂₁N₃O Precursor for drug discovery; high thermal stability due to bulky pivaloyl group .
2-(4-Methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) 2-Piperazine, 3-CN C₁₄H₁₅N₅ Exhibits antidepressant-like effects via 5-HT3 receptor antagonism; log P = 2.1, pA₂ = 7.9 .
(8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid pinacol ester 8-Pivaloyl, 3-Boronic ester C₂₃H₃₆BN₃O₃ Used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile 8-Methyl, 2-Keto, 3-CN C₁₀H₁₁N₃O Structural simplicity; potential intermediate for kinase inhibitors (limited pharmacological data) .
tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 6-Bromo, 6-tert-butyl carboxylate C₁₃H₁₉BrN₂O₂ Halogenated derivative for nucleophilic substitution reactions; used in peptide mimetics .

Biological Activity

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile (CAS No. 1222533-78-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and reported biological activities, particularly focusing on its pharmacological effects.

  • Molecular Formula : C₁₄H₁₇N₃O
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1222533-78-9
  • PubChem CID : 49761600

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include potential neuroprotective effects, antimicrobial properties, and inhibition of specific enzymes relevant to cancer treatment.

2. Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have reported that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

3. Enzyme Inhibition

The compound is also being studied for its ability to inhibit enzymes involved in cancer progression. For example, certain naphthyridine derivatives have been identified as inhibitors of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. Preliminary data suggest that this compound may share this inhibitory effect.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)NeuroprotectionDemonstrated that naphthyridine derivatives protect against oxidative stress in neuronal cell cultures.
Johnson et al. (2023)AntimicrobialReported significant inhibition of Staphylococcus aureus and Escherichia coli by related naphthyridine compounds.
Lee et al. (2024)Enzyme InhibitionFound that certain naphthyridine derivatives inhibited ribonucleotide reductase with IC50 values in the low micromolar range.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Neuroprotection : Involves scavenging free radicals and modulating apoptotic pathways.
  • Antimicrobial Action : May involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.
  • Enzyme Inhibition : Likely through competitive inhibition at the active site of target enzymes like ribonucleotide reductase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,8-naphthyridine-3-carbonitrile derivatives, and what reagents are critical for functionalization?

  • Methodological Answer : The synthesis of 1,8-naphthyridine-3-carbonitrile derivatives typically involves multi-step protocols. For example, intermediates can be prepared via condensation reactions using piperidine and POCl₃ under reflux conditions (120°C, 6 h) to introduce chlorinated groups . Subsequent functionalization with substituted anilines or phenylglycine derivatives is achieved via nucleophilic substitution in DMF with Na₂CO₃ and KI as catalysts (120°C, 4–8 h) . Critical reagents include POCl₃ for activating pyridine rings and N-Boc-piperazine for introducing piperazine moieties .

Q. What safety protocols should be followed when handling 1,8-naphthyridine derivatives in laboratory settings?

  • Methodological Answer : Researchers must avoid inhalation, skin contact, and ingestion. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) and wear nitrile gloves, lab coats, and safety goggles. In case of skin exposure, rinse immediately with water for ≥15 minutes. Ensure access to emergency eyewash stations and safety showers . Store compounds in sealed containers under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to convert 1,8-naphthyridine-3-carbonitriles into carboxamides or carboxylic acids with minimal side products?

  • Methodological Answer : Controlled hydrolysis requires careful selection of acidic or alkaline conditions. For carboxamides, use mild alkaline hydrolysis (KOH in H₂O/EtOH, reflux for 4 h, 51% yield) to avoid over-hydrolysis to carboxylic acids. For direct conversion to carboxylic acids, employ vigorous acidic conditions (9M H₂SO₄, 130°C, 86% yield). Monitor reaction progress via TLC to terminate at the desired stage .

Q. What analytical strategies resolve discrepancies in NMR data for structurally similar 1,8-naphthyridine-3-carbonitrile derivatives?

  • Methodological Answer : Use high-resolution ¹H/¹³C NMR (400 MHz+) in DMSO-d₆ to distinguish aromatic protons and nitrile carbons. For example, in ANC-8, the ¹H NMR δ 8.85 (s, 1H) corresponds to the naphthyridine core, while δ 4.11 (s, 1H) indicates a fluorophenylglycine sidechain. Cross-validate with IR (e.g., nitrile C≡N stretch at ~2217 cm⁻¹) and ESI-MS (e.g., [M + Na]+ at m/z 413.20) .

Q. How can structure-activity relationships (SAR) guide the design of 1,8-naphthyridine-3-carbonitriles with enhanced anti-mycobacterial activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the piperazine-linked phenyl ring to improve target binding. For ANC-8, the 2-fluorophenyl group enhances potency (MIC = 0.78 µg/mL against M. tuberculosis). Optimize solubility by replacing hydrophobic substituents (e.g., Boc groups) with polar moieties, validated via logP calculations and in vitro assays .

Q. What mechanistic insights explain the regioselectivity observed in the chlorination of 1,8-naphthyridinecarbonitriles?

  • Methodological Answer : Chlorination with PCl₅/POCl₃ preferentially targets the C2 position due to electron-deficient pyridine nitrogen directing electrophilic attack. For example, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile yields 2-chloro-1,8-naphthyridine-3-carbonitrile (81% yield) under reflux conditions. Steric effects from bulky substituents (e.g., pivaloyl groups) can alter regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.